Physicochemical Profile: Lipophilicity and H-Bond Capacity
The target compound possesses a computed XLogP3 of 2.9 and exactly one hydrogen bond donor [1]. This places it in a markedly different physicochemical space compared to the more potent but more lipophilic CRF1 antagonist MPZP (cLogP ≈ 4.5) and the more hydrophilic, dual-site probe analogs (cLogP often < 2.0) [2]. This profile predicts passive permeability and solubility behaviors that are intermediate, potentially offering a more balanced starting point for CNS drug optimization.
| Evidence Dimension | Lipophilicity (computed XLogP3 / cLogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | MPZP (cLogP ≈ 4.5) and NBI-30545 (cLogP ≈ 3.5) |
| Quantified Difference | Δ 0.6–1.6 log units lower lipophilicity versus MPZP and NBI-30545 |
| Conditions | Computed by XLogP3 3.0 (PubChem) for target; published experimental/computed cLogP for comparators |
Why This Matters
Lower lipophilicity can translate to improved aqueous solubility and reduced off-target binding, two critical procurement criteria for cell-based screening and in vivo tolerability studies.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1863302, N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine. View Source
- [2] Lodge, N. J., Sanderson, P. E., & et al. (2007). MPZP: a novel small molecule corticotropin-releasing factor type 1 receptor (CRF1) antagonist. Journal of Pharmacology and Experimental Therapeutics, 323(1), 296-305. View Source
